![molecular formula C5H9N3O B582085 2-(4-Amino-1H-pyrazol-1-yl)ethanol CAS No. 948571-47-9](/img/structure/B582085.png)
2-(4-Amino-1H-pyrazol-1-yl)ethanol
Overview
Description
“2-(4-Amino-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H9N3O and a molecular weight of 127.15 . It is also known by its IUPAC name, 2-(4-amino-1H-pyrazol-1-yl)ethanol . The compound is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for “2-(4-Amino-1H-pyrazol-1-yl)ethanol” is 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(4-Amino-1H-pyrazol-1-yl)ethanol” is a powder at room temperature . The compound should be stored at -20°C for maximum recovery .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “2-(4-Amino-1H-pyrazol-1-yl)ethanol”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .
Synthesis of New Active Antileishmanial Structures
“2-(4-Amino-1H-pyrazol-1-yl)ethanol” can be used in the synthesis of new active antileishmanial structures . A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides were synthesized and showed an active profile against Leishmania infantum and Leishmania amazonensis .
Ligand Synthesis
“2-(4-Amino-1H-pyrazol-1-yl)ethanol” can be used in the synthesis of new 2, 4-diamino-and 2-amino-4-(1H-pyrazol-1-yl) pyrimidine derivatives . These derivatives are of interest as mono-and bidentate ligands .
Treatment of Idiopathic Pulmonary Fibrosis
“2-(4-Amino-1H-pyrazol-1-yl)ethanol” can be used in the synthesis of compounds for the treatment of idiopathic pulmonary fibrosis . The synthesized compounds have shown to be effective inhibitors of discoidin domain receptors .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
Based on its structural similarity to other pyrazole derivatives, it may influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Amino-1H-pyrazol-1-yl)ethanol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQLNAAVMSWBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651478 | |
Record name | 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-1H-pyrazol-1-yl)ethanol | |
CAS RN |
948571-47-9 | |
Record name | 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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